![molecular formula C56H106O16S B1262985 2-O-palmitoyl-2'-O-sulfo-3-O-[(2S,4S,6S,8S)-2,4,6,8-tetramethyltetracosanoyl]-alpha,alpha-trehalose](/img/structure/B1262985.png)

2-O-palmitoyl-2'-O-sulfo-3-O-[(2S,4S,6S,8S)-2,4,6,8-tetramethyltetracosanoyl]-alpha,alpha-trehalose

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

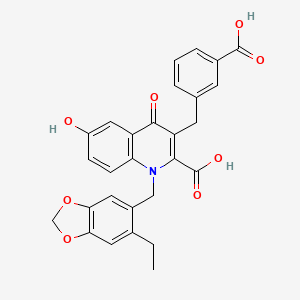

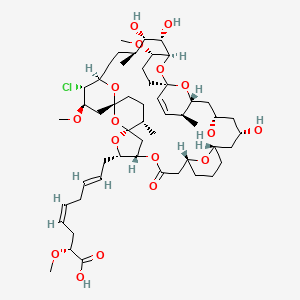

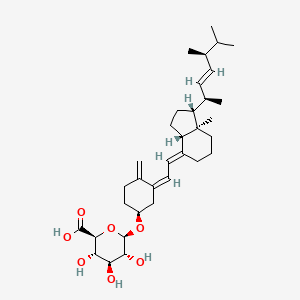

2-O-palmitoyl-2'-O-sulfo-3-O-[(2S,4S,6S,8S)-2,4,6,8-tetramethyltetracosanoyl]-alpha,alpha-trehalose is a sulfoglycolipid in which alpha,alpha-trehalose, sulfated at the 2'-position, is acylated at the 2-position with palmitic acid, and at the 3-position with (2S,4S,6S,8S)-2,4,6,8-tetramethyltetracosanoic acid. It is a sulfoglycolipid and a polyacyl alpha,alpha-trehalose derivative. It derives from an alpha,alpha-trehalose.

Scientific Research Applications

Structural Studies in Mycobacterium tuberculosis

Research on multiacylated trehalose 2-sulfates in Mycobacterium tuberculosis has revealed important details about their structural components. The principal sulfatide, SL-I, is a 2,3,6,6'-tetraacyl-alpha,alpha'-D-trehalose 2'-sulfate, with detailed acyl substituent structures. These components are crucial for understanding the complex lipid and lipoglycan arrays of the M. tuberculosis cell wall, impacting our knowledge of tuberculosis pathogenesis and potential treatment strategies (Goren, Brokl, & Das, 1976).

Mycobacterial Cell Wall Composition and Biosynthesis

The cell wall of Mycobacterium tuberculosis contains a variety of complex lipids and lipoglycans, including sulfolipids, that play a role in host-pathogen interactions during infection. The detailed structural characterization of these sulfolipids, including 2-stearoyl(palmitoyl)-3,6,6'-tris(hydroxyphthioceranoy1)-trehalose 2'-sulfates, contributes significantly to our understanding of tuberculosis pathology (Hsu, 2016).

Role in Osmotic Regulation in Archaea

The discovery of sulfotrehalose, a novel disaccharide with sulfate at C-2 of one glucose moiety, in haloalkaliphilic archaea, highlights the role of these molecules in osmotic regulation. This disaccharide is accumulated in response to external NaCl concentrations, demonstrating its importance in maintaining osmotic balance under extreme conditions (Desmarais, Jablonski, Fedarko, & Roberts, 1997).

Mycolic Acid Metabolism and Transfer in Mycobacteria

Research into mycobacteria has identified a novel mycolic acid exchange enzyme that catalyzes the exchange of mycolyl groups between trehalose and its mono- and dimycolate forms. This enzyme is involved in the anabolic pathway of mycolic acid metabolism, crucial for the formation of key cell wall components in mycobacteria, impacting our understanding of mycobacterial physiology and pathogenicity (Sathyamoorthy & Takayama, 1987).

properties

Product Name |

2-O-palmitoyl-2'-O-sulfo-3-O-[(2S,4S,6S,8S)-2,4,6,8-tetramethyltetracosanoyl]-alpha,alpha-trehalose |

|---|---|

Molecular Formula |

C56H106O16S |

Molecular Weight |

1067.5 g/mol |

IUPAC Name |

[(2R,3R,4S,5R,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-sulfooxyoxan-2-yl]oxy-3-hexadecanoyloxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] (2S,4S,6S,8S)-2,4,6,8-tetramethyltetracosanoate |

InChI |

InChI=1S/C56H106O16S/c1-7-9-11-13-15-17-19-21-23-24-26-28-30-32-34-41(3)36-42(4)37-43(5)38-44(6)54(63)70-51-49(61)46(40-58)68-56(71-55-52(72-73(64,65)66)50(62)48(60)45(39-57)67-55)53(51)69-47(59)35-33-31-29-27-25-22-20-18-16-14-12-10-8-2/h41-46,48-53,55-58,60-62H,7-40H2,1-6H3,(H,64,65,66)/t41-,42-,43-,44-,45+,46+,48+,49+,50-,51-,52+,53+,55+,56+/m0/s1 |

InChI Key |

APJXYLDCLVLYPT-TXTUAKQASA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC[C@H](C)C[C@H](C)C[C@H](C)C[C@H](C)C(=O)O[C@H]1[C@@H]([C@H](O[C@@H]([C@@H]1OC(=O)CCCCCCCCCCCCCCC)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)OS(=O)(=O)O)CO)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(C)CC(C)CC(C)CC(C)C(=O)OC1C(C(OC(C1OC(=O)CCCCCCCCCCCCCCC)OC2C(C(C(C(O2)CO)O)O)OS(=O)(=O)O)CO)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(8-[3]-Ladderane-octanoyl-2-(8-[3]-ladderane-octanyl)-sn-glycerol](/img/structure/B1262914.png)

![5-[(3,4-dimethylphenoxy)methyl]-N-methyl-N-(4-oxanylmethyl)-3-isoxazolecarboxamide](/img/structure/B1262917.png)

![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[(6-methyl-2-pyridinyl)methyl]-3-isoxazolecarboxamide](/img/structure/B1262920.png)

![(4R)-2-[4-(3-hydroxypropoxy)phenyl]-N-[2-(4-morpholinyl)ethyl]-4-prop-2-enyl-5H-oxazole-4-carboxamide](/img/structure/B1262922.png)